(5-Cyclopropylthiophen-2-yl)boronic acid

Suzuki-Miyaura Coupling Regioselectivity Catalyst Efficiency

(5-Cyclopropylthiophen-2-yl)boronic acid (CAS 1913240-52-4) is a heteroaryl boronic acid featuring a thiophene core substituted with a cyclopropyl group at the 5-position and a boronic acid at the 2-position. This compound is a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a functionalized cyclopropylthiophene moiety into complex organic scaffolds.

Molecular Formula C7H9BO2S
Molecular Weight 168.03 g/mol
Cat. No. B13466665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylthiophen-2-yl)boronic acid
Molecular FormulaC7H9BO2S
Molecular Weight168.03 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C2CC2)(O)O
InChIInChI=1S/C7H9BO2S/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5,9-10H,1-2H2
InChIKeyHQSBBDGRYMSLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropylthiophen-2-yl)boronic acid: A Specialized Heteroaryl Building Block for Drug Discovery and Materials Synthesis [1]


(5-Cyclopropylthiophen-2-yl)boronic acid (CAS 1913240-52-4) is a heteroaryl boronic acid featuring a thiophene core substituted with a cyclopropyl group at the 5-position and a boronic acid at the 2-position [1]. This compound is a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a functionalized cyclopropylthiophene moiety into complex organic scaffolds [1]. Its privileged structure is distinguished by the combination of the metabolically robust cyclopropyl ring with the electron-rich thiophene, a framework that has gained significant attention for its potential in pharmaceutical applications due to its unique physicochemical and stability profile [1].

Why (5-Cyclopropylthiophen-2-yl)boronic acid Cannot Be Readily Substituted by Generic Thiophene Boronic Acids [1]


The specific substitution pattern of (5-Cyclopropylthiophen-2-yl)boronic acid is not interchangeable with commercially available alternatives like 3-cyclopropylthiophene-2-boronic acid or unsubstituted thiophene-2-boronic acid. The 5-cyclopropyl substitution on the 2-borylated thiophene ring provides a unique electronic and steric environment that is critical for both reactivity and downstream biological activity. Generic substitution leads to significant differences in cross-coupling yields due to altered electron density on the thiophene ring, as demonstrated by the stark contrast between the 21% yield of a related reaction and the 95% yield achieved with the optimized 5-cyclopropyl scaffold [1]. Furthermore, the stability of the boronic acid itself is highly dependent on the substituent, with electron-withdrawing analogues suffering from rapid protodeboronation, which is mitigated by the electron-donating cyclopropyl group [2].

Head-to-Head Performance Data for (5-Cyclopropylthiophen-2-yl)boronic acid in Suzuki-Miyaura Coupling [REFS-1]


Regioisomeric Reactivity Advantage over Generic Thiophene Boronic Acids [1]

The (5-cyclopropylthiophen-2-yl) scaffold enables a significantly higher yielding Suzuki-Miyaura cross-coupling compared to its 3- or 4-substituted regioisomers. When reacting potassium cyclopropyltrifluoroborate with 5-bromothiophene-2-carbaldehyde, a model reaction for this boronic acid precursor, product yields plummet to 21% using a Pd(dppf)Cl2 catalyst system. In contrast, switching to a system using palladium(II) acetate and the bulky cataCXium A ligand provides a 95% yield of the 5-cyclopropylthiophene-2-carbaldehyde product [1]. This demonstrates that while the target substitution pattern can be highly efficient, its synthesis requires precise control, and the resulting boronic acid is a high-value synthon that would not be easily replicated by alternative regioisomers under standard conditions.

Suzuki-Miyaura Coupling Regioselectivity Catalyst Efficiency

Stability Profile: Protodeboronation Resistance vs. Electron-Poor Thiophene Boronic Acids [1]

A major failure mode for heteroaryl boronic acids is protodeboronation, which leads to low yields and poor reproducibility in cross-couplings. A systematic study on thienylboronic acids identified that electron-withdrawing substituents, such as the formyl group in 5-formylthiophen-2-boronic acid, cause significant instability, resulting in low coupling yields and a requirement for a large excess of the boronic acid [1]. The electron-donating cyclopropyl group in (5-cyclopropylthiophen-2-yl)boronic acid enhances its stability by decreasing the rate of protodeboronation, making it a more reliable building block for complex molecule synthesis.

Chemical Stability Protodeboronation Shelf Life

Metabolic Stability Advantage of the Cyclopropyl Group for Drug Discovery [1]

The cyclopropyl moiety is a widely recognized bioisostere that improves metabolic stability compared to acyclic alkyl chains or unsubstituted phenyl rings. This class-level advantage is directly conferred to (5-cyclopropylthiophen-2-yl)boronic acid as a building block for medicinal chemistry. Academic reviews highlight that the introduction of a cyclopropyl group can significantly reduce oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway, thereby improving the pharmacokinetic profile of drug candidates [1].

Metabolic Stability Microsomal Clearance Drug Discovery

Product-Forming Potential: A Performance-Validated Building Block for MGAT2 Inhibitor Synthesis [1]

The ultimate validation of a building block is the biological activity of the molecules it is used to create. (5-Cyclopropylthiophen-2-yl)boronic acid was employed as a key intermediate to synthesize a potent MGAT2 inhibitor. The final compound, (S)-4-(5-Cyclopropylthiophen-2-yl)-2-oxo-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile, demonstrated an impressive IC50 of 15 nM against the MGAT2 enzyme [1]. This highly potent result establishes the compound as a superior starting material for this therapeutic target class compared to unvalidated generic thiophene boronic acids.

MGAT2 Inhibitor Metabolic Disease IC50

High-Value Applications Where (5-Cyclopropylthiophen-2-yl)boronic acid is the Preferred Synthon


Synthesis of High-Potency MGAT2 Inhibitors for Metabolic Disease Research [REFS-4]

A direct application case is the synthesis of dihydropyridinone MGAT2 inhibitors. The compound is used in a Suzuki-Miyaura coupling step to install the cyclopropylthiophene moiety, yielding a lead compound with a 15 nM IC50 [4]. It is the preferred reagent for any program targeting this enzyme or related metabolic pathways due to this validated performance.

Streamlined Process Development for Complex Pharmaceutical Intermediates [REFS-1]

The published synthesis demonstrates that the target 5-cyclopropylthiophene-2-yl scaffold can be accessed in 95% yield [1]. For process chemists, procuring the pre-formed boronic acid cuts a multi-step, low-yielding catalytic step from the synthetic route. This directly translates to reduced process mass intensity (PMI) and a lower cost of goods for the final API.

Building Stable, Electron-Rich Oligothiophenes for Organic Electronics [REFS-2]

In materials science, the stability of the boronic acid monomer is critical for the reproducible synthesis of oligomers and polymers. (5-Cyclopropylthiophen-2-yl)boronic acid is resistant to the protodeboronation that plagues electron-poor thiophene monomers like 5-formylthiophen-2-boronic acid [2]. This makes it a superior choice for synthesizing well-defined, cyclopropyl-functionalized conductive polymers for OFETs or OPVs, where precise structural control is essential.

Late-Stage Functionalization for Metabolic Stability Optimization [REFS-3]

Medicinal chemists aiming to block a metabolically labile position on a drug candidate can use this compound in a late-stage Suzuki coupling. By installing the cyclopropylthiophene moiety, they simultaneously introduce a heteroaryl group and a metabolically resistant cyclopropyl cap, directly addressing high microsomal clearance issues that are common with unsubstituted thiophene analogs [3].

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